1-Benzofuran-3-ylmethanethiol

Description

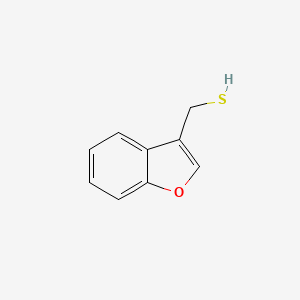

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8OS |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

1-benzofuran-3-ylmethanethiol |

InChI |

InChI=1S/C9H8OS/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,11H,6H2 |

InChI Key |

IYHCOXYLJWCTEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CS |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 1 Benzofuran 3 Ylmethanethiol

Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Ring at the C3 Position

The benzofuran scaffold is an electron-rich heterocyclic system. The fusion of the benzene (B151609) and furan (B31954) rings results in a unique distribution of electron density that governs its reactivity. Resonance structures indicate that the carbon atoms carry a partial negative charge, making the ring susceptible to electrophilic attack. pixel-online.net

Theoretical calculations and experimental results show that electrophilic aromatic substitution on benzo-fused heterocycles like benzofuran preferentially occurs on the five-membered ring. pixel-online.net Specifically, the C3 position is the most reactive site for electrophilic attack due to its higher electron density compared to other carbon atoms in the heterocyclic ring. pixel-online.net This is a key distinction from simpler five-membered heterocycles like furan, where the C2 position is often more reactive. pixel-online.net Friedel–Crafts acylation of benzofurans, for example, can result in low regioselectivity between the C2 and C3 positions, highlighting the nuanced reactivity of the ring. nih.gov

Nucleophilic aromatic substitution (SNAr) on the electron-rich benzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring system. However, SNAr reactions can occur under specific conditions, such as the displacement of a leaving group by a potent nucleophile. For instance, a porphyrin thiolate anion has been shown to react in an SNAr fashion with a thioether derivative. documentsdelivered.com

| Reaction Type | Reactivity at C3 | Mechanistic Rationale | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Preferred site of attack | The C3 position possesses the highest electron density within the heterocyclic portion of the ring system, making it the most favorable target for electrophiles. pixel-online.net | Friedel–Crafts Acylation |

| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive unless activated | The benzofuran ring is electron-rich, which repels nucleophiles. Reaction requires activation by electron-withdrawing groups or specific reaction conditions. | Thiolate displacement of a suitable leaving group. documentsdelivered.com |

Chemical Transformations of the Thiol Group

The thiol (-SH) group is a highly versatile and reactive functional group. Its chemistry is characterized by its acidity, nucleophilicity, and susceptibility to oxidation.

Thiols are readily oxidized under various conditions. wikipedia.org Mild oxidation, often carried out with reagents like iodine (I₂) or atmospheric oxygen, converts thiols into disulfides (R-S-S-R). wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of a covalent bond between two sulfur atoms from two separate thiol molecules.

Further oxidation with stronger oxidizing agents, such as hydrogen peroxide, ozone, or sodium hypochlorite, can transform the thiol group into a sulfonic acid (RSO₃H). wikipedia.orggoogle.com This is a more profound transformation that involves the insertion of three oxygen atoms onto the sulfur atom. The oxidation can also proceed stepwise, with cyclic seleninate esters, for example, catalyzing the oxidation of disulfides to thiolsulfinates with hydrogen peroxide. nih.gov

| Transformation | Product Functional Group | Typical Oxidizing Agents | Oxidation State of Sulfur |

|---|---|---|---|

| Thiol to Disulfide | Disulfide (R-S-S-R) | Iodine (I₂), Bromine (Br₂), Oxygen (O₂) wikipedia.org | -1 |

| Thiol to Sulfonic Acid | Sulfonic Acid (R-SO₃H) | Hydrogen Peroxide (H₂O₂), Sodium Hypochlorite (NaClO), Ozone (O₃) wikipedia.org | +5 |

A hallmark reaction of thiols is the thiol-disulfide exchange, a process where a thiol reacts with a disulfide bond. wikipedia.org This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a new disulfide and a new thiol. nih.gov The reaction is reversible and the position of the equilibrium is dependent on the relative concentrations and reduction potentials of the thiols involved. nih.govsemanticscholar.org This exchange is a fundamental process in biochemistry, particularly in protein folding where it facilitates the formation and rearrangement of disulfide bonds. nih.govnih.gov

The thiol group of 1-Benzofuran-3-ylmethanethiol can participate in "click" chemistry, a class of reactions known for their high efficiency, reliability, and simple reaction conditions. Two prominent examples are the thio-Michael addition and the thiol-ene reaction.

The thio-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. sci-hub.se This reaction can be catalyzed by either a base or a nucleophile. sci-hub.se In the nucleophile-catalyzed pathway, a potent nucleophile such as a tertiary phosphine (B1218219) or a primary amine initiates the reaction. semanticscholar.orgresearchgate.net This method is often more efficient than traditional base catalysis, leading to faster reaction times and requiring lower catalyst concentrations. usm.edu

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org The reaction typically proceeds via a free-radical mechanism, which can be initiated by light or a radical initiator. wikipedia.org This process results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org Both the thio-Michael and thiol-ene reactions are highly valued in materials science and organic synthesis for their efficiency and modularity. sci-hub.seusm.edu

| Reaction | Substrate | Mechanism | Key Features |

|---|---|---|---|

| Thio-Michael Addition | α,β-unsaturated carbonyl | Nucleophilic conjugate addition sci-hub.se | Can be catalyzed by bases or nucleophiles (e.g., phosphines, amines). sci-hub.sesemanticscholar.org |

| Thiol-Ene Reaction | Alkene ('ene') | Free-radical addition wikipedia.org | Often initiated by UV light or radical initiators; results in anti-Markovnikov product. wikipedia.org |

Thiols can be readily acylated to form thioesters. This transformation, known as thioesterification, typically involves the reaction of the thiol with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. organic-chemistry.org In biochemical contexts, thioesterification often proceeds by first activating a carboxylate with ATP to form an acyl phosphate, which is then attacked by the thiol nucleophile of a molecule like Coenzyme A. libretexts.orglibretexts.org Thioesters are important intermediates in various metabolic pathways, including fatty acid biosynthesis. purdue.edu

| Acylating Agent Class | Example | Byproduct |

|---|---|---|

| Acyl Halides | Acetyl chloride | HCl |

| Carboxylic Anhydrides | Acetic anhydride | Acetic acid |

| Activated Carboxylic Acids | Acyl-AMP intermediate libretexts.org | AMP |

The thiol proton is acidic (pKa typically around 10-11) and can be removed by a base to form a thiolate anion (RS⁻). thieme-connect.de This thiolate is an excellent nucleophile, significantly more so than its alcohol counterpart, the alkoxide. masterorganicchemistry.com Thiolates readily participate in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides or other substrates with good leaving groups to form thioethers (also known as sulfides). masterorganicchemistry.comacsgcipr.org This reaction is analogous to the Williamson ether synthesis. Due to the lower basicity of thiolates compared to alkoxides, competing elimination (E2) reactions are less of an issue. masterorganicchemistry.com

| Component | Role | Example |

|---|---|---|

| Thiol | Thiolate precursor | This compound |

| Base | Deprotonates the thiol | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) masterorganicchemistry.com |

| Electrophile | Substrate for nucleophilic attack | Alkyl halide (e.g., Methyl iodide, Ethyl bromide) masterorganicchemistry.com |

| Product | Result of C-S bond formation | Thioether (Sulfide) |

Intermolecular and Intramolecular Reactions Involving Both Benzofuran and Thiol Moieties

The reactivity of this compound is characterized by the interplay between the benzofuran ring system and the appended thiol group. This duality allows for a range of intermolecular and intramolecular reactions where both moieties participate, leading to the formation of diverse heterocyclic structures.

One key area of reactivity involves the thiol group acting as a nucleophile, while the benzofuran ring can either act as a nucleophile itself or be activated towards nucleophilic attack. For instance, in the presence of a suitable electrophile, the thiol group can react to form a thioether. Subsequent intramolecular cyclization can then occur, involving the benzofuran ring. The regioselectivity of such cyclizations is influenced by the nature of the linking group and the reaction conditions.

An example of an intermolecular reaction is the addition of this compound to activated alkynes or alkenes. In these reactions, the thiol undergoes a Michael-type addition, and the resulting adduct can then undergo further transformations involving the benzofuran nucleus.

Intramolecular reactions are particularly significant in the chemistry of this compound derivatives. For example, derivatives with an appropriately positioned leaving group can undergo intramolecular cyclization to form novel sulfur-containing heterocyclic systems fused to the benzofuran core. The propensity for these cyclizations is dependent on the chain length and flexibility of the substituent attached to the sulfur atom.

While specific studies on this compound are limited, the principles of benzofuran and thiol reactivity suggest a rich potential for the synthesis of complex heterocyclic compounds. The following table summarizes potential reaction pathways based on the known reactivity of benzofurans and thiols.

Formation of Thiyl Radicals and Radical-Based Reactivity

The thiol group of this compound is a precursor to the corresponding thiyl radical (1-benzofuran-3-ylmethylthiyl radical). Thiyl radicals are known to be valuable intermediates in organic synthesis, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The formation of the 1-benzofuran-3-ylmethylthiyl radical can be initiated by various methods, including photolysis, thermolysis, or single-electron transfer (SET) from a suitable initiator.

Once generated, this thiyl radical can undergo several key reactions:

Addition to Unsaturated Bonds: The thiyl radical can add to alkenes, alkynes, and other unsaturated systems. This addition is a key step in thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and functional group tolerance. The resulting carbon-centered radical can then participate in further reactions, such as cyclization or hydrogen atom abstraction.

Hydrogen Atom Abstraction: The thiyl radical can abstract a hydrogen atom from a suitable donor, regenerating a thiol and propagating a radical chain reaction. The facility of this process depends on the bond dissociation energy of the H-donor.

Intramolecular Reactions: If the molecule contains other reactive sites, the thiyl radical can undergo intramolecular reactions. For instance, intramolecular hydrogen atom transfer or cyclization onto an unsaturated bond within the same molecule can lead to the formation of cyclic sulfur-containing compounds.

A notable application of this radical reactivity is in the synthesis of 3-substituted benzofurans. In a transition-metal-free intermolecular radical coupling reaction, heteroatom anions, including thiolates derived from compounds like this compound, can act as super-electron-donors (SEDs). These anions transfer an electron to a suitable substrate, initiating a radical cascade that leads to the formation of 3-functionalized benzofurans in moderate to excellent yields. nih.gov This approach highlights the potential of leveraging the radical reactivity of the thiol moiety for the construction of complex benzofuran derivatives. nih.gov

The following table summarizes key aspects of the radical reactivity of this compound.

Metal Ion Complexation and Coordination Chemistry

The presence of both a soft sulfur donor in the thiol group and potentially a hard oxygen donor in the benzofuran ether linkage, along with the aromatic system, makes this compound a potentially versatile ligand in coordination chemistry. The thiol group, in its deprotonated thiolate form, is a strong ligand for a variety of metal ions, particularly soft and borderline metals.

The coordination behavior of this compound can be anticipated based on the principles of hard and soft acids and bases (HSAB) theory. The soft sulfur atom is expected to coordinate preferentially to soft metal ions such as Ag(I), Hg(II), and Pd(II), as well as borderline metal ions like Cu(I), Ni(II), and Zn(II). The coordination can lead to the formation of a range of complexes with different stoichiometries and geometries, including mononuclear, binuclear, and polymeric structures.

While the benzofuran oxygen is generally a weak coordinator, it could potentially participate in chelation, especially with harder metal ions, forming a five-membered chelate ring with the sulfur atom. The π-system of the benzofuran ring could also engage in π-coordination with transition metals that have available d-orbitals, leading to organometallic complexes.

Although specific studies on the metal complexes of this compound are not widely reported, research on other benzofuran derivatives containing potential donor atoms demonstrates their ability to form stable metal complexes. For instance, Schiff bases derived from amino-benzofurans have been shown to coordinate to various transition metals. These studies provide a foundation for expecting a rich coordination chemistry for this compound.

The potential coordination modes of this compound are summarized in the table below.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzofuran 3 Ylmethanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Benzofuran-3-ylmethanethiol in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C spectra, the connectivity of all atoms in the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzofuran (B130515) ring system, the methylene (B1212753) (-CH₂-) group, and the thiol (-SH) group. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton on the furan (B31954) ring (at position 2) would likely resonate as a singlet in a specific region characteristic of benzofurans. mdpi.comnih.gov The methylene protons adjacent to the thiol group are expected to appear as a doublet, coupled to the thiol proton, while the thiol proton itself would present as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The benzofuran ring system will exhibit a series of signals in the aromatic region (δ 110-160 ppm). mdpi.comnih.gov The methylene carbon will have a characteristic chemical shift in the aliphatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene protons and the thiol proton. An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 | ~7.5 | C-2: ~145 |

| H-4 | ~7.6 | C-3: ~120 |

| H-5 | ~7.2 | C-3a: ~128 |

| H-6 | ~7.3 | C-4: ~123 |

| H-7 | ~7.5 | C-5: ~124 |

| -CH₂- | ~3.8 (d) | C-6: ~121 |

| -SH | ~1.6 (t) | C-7: ~111 |

| C-7a: ~155 | ||

| -CH₂-: ~25 |

Note: The chemical shifts are estimated based on data from similar benzofuran and thiol compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (e.g., ESI(+)FT-ICR MS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.

Molecular Formula Determination: Techniques like Electrospray Ionization (ESI) coupled with a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer can provide extremely accurate mass measurements. This high mass accuracy allows for the confident determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. The fragmentation of benzofuran derivatives often involves characteristic losses. For instance, the benzofuran ring can undergo cleavage. benthamopen.comnih.gov The fragmentation of the side chain would likely involve the loss of the thiol group or related fragments. miamioh.edu The study of these fragmentation patterns helps to confirm the proposed structure and connectivity of the molecule. scispace.com

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 165.0374 | Protonated molecule |

| [M-SH]⁺ | 131.0500 | Loss of the sulfhydryl radical |

| [C₈H₅O]⁺ | 117.0340 | Fragment corresponding to the benzofuran core after side-chain cleavage |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations present in this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is expected in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations of the benzofuran ring will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is also expected to show a characteristic band. researchgate.netacs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The S-H and C-S stretching vibrations are also observable in the Raman spectrum and can sometimes provide clearer signals than in FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum, aiding in the characterization of the benzofuran core. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | FTIR Frequency (cm⁻¹, expected) | Raman Frequency (cm⁻¹, expected) |

| S-H stretch | 2550-2600 (weak) | 2550-2600 |

| Aromatic C-H stretch | >3000 | >3000 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| C-O-C stretch | 1000-1300 | 1000-1300 |

| C-S stretch | 600-800 | 600-800 |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise bond lengths, bond angles, and torsion angles. asianpubs.orgmdpi.com

Advanced Sulfur-Specific Analytical Techniques (e.g., Synchrotron-based X-ray Absorption Spectroscopy (XAS), XPS)

To specifically probe the sulfur atom within this compound, advanced sulfur-specific techniques are employed. These methods are highly sensitive to the chemical environment and oxidation state of the sulfur.

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is a powerful tool for investigating the electronic structure of sulfur-containing compounds. rsc.orgosti.gov The energy of the absorption edge is sensitive to the oxidation state of the sulfur atom. For the thiol group in this compound, the sulfur K-edge spectrum would be characteristic of a reduced sulfur species. The fine structure near the absorption edge (XANES) can provide information about the coordination environment and the nature of the sulfur's chemical bonds. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of a sample surface and the chemical state of the elements present. For this compound, the S 2p core level spectrum would be of particular interest. The binding energy of the S 2p electrons is characteristic of the sulfur's oxidation state and its bonding environment. For a thiol, a characteristic S 2p₃/₂ binding energy is expected around 163.5-164.0 eV. acs.orgacs.org This would be distinct from oxidized sulfur species such as sulfoxides or sulfonates, which would have higher binding energies. diva-portal.orgresearchgate.net

Interactive Data Table: Expected Sulfur-Specific Spectroscopic Data

| Technique | Parameter | Expected Value/Information |

| S K-edge XAS | Absorption Edge Energy | Characteristic of a thiol (reduced sulfur) |

| XPS | S 2p₃/₂ Binding Energy | ~163.5 - 164.0 eV |

Computational Chemistry and Theoretical Investigations of 1 Benzofuran 3 Ylmethanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-Benzofuran-3-ylmethanethiol, DFT calculations would be instrumental in elucidating its fundamental electronic properties and energetics.

Theoretical calculations on various benzofuran (B130515) derivatives have been successfully performed using DFT methods, often with functionals like B3LYP or PBE in conjunction with basis sets such as 6-31G(d,p) or larger. These studies typically begin with a geometry optimization to find the most stable conformation of the molecule. For this compound, this would involve determining the preferred orientation of the methanethiol (B179389) group relative to the benzofuran ring system.

Key electronic and energetic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on 2-phenylbenzofuran (B156813) derivatives, DFT was used to calculate these frontier orbitals to understand their electronic behavior. Similarly, investigations into the radical scavenging activity of benzofuran-1,3-thiazolidin-4-one derivatives have utilized DFT to compute thermodynamic descriptors like bond dissociation energies (BDE). researchgate.net For this compound, the S-H bond is of particular interest, and its BDE would be a key predictor of its antioxidant potential via a hydrogen atom transfer (HAT) mechanism. researchgate.net

Other important properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and intramolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic and Energetic Properties of this compound This table presents hypothetical data based on typical values for related benzofuran and thiol compounds, as direct computational results for this compound are not available.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | 1.8 D | Measure of the molecule's overall polarity. |

| S-H Bond Dissociation Energy (BDE) | 80 kcal/mol | Energy required to homolytically break the S-H bond; relates to antioxidant activity. |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of intermediates and transition states. For this compound, several reaction pathways could be investigated.

Given the presence of the thiol group, the compound can act as a nucleophile or participate in radical reactions. researchgate.net Computational studies on the synthesis of 3-substituted benzofurans have highlighted the utility of understanding reaction pathways. For instance, mechanistic studies on rhenium-catalyzed carboalkoxylation revealed a pathway involving π-acid activation of an alkyne followed by a nih.govnih.gov-sigmatropic rearrangement. nih.gov While this is a synthetic example, it underscores the capability of computational chemistry to unravel complex mechanisms.

For this compound, one could computationally model its reaction with an electrophile. By calculating the energies of the reactants, products, and any intermediates, and locating the transition state structure, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Similarly, its role as a radical scavenger could be explored by modeling its reaction with a free radical. DFT calculations on other benzofuran derivatives have shown that mechanisms like Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) can be evaluated to determine the most likely antioxidant pathway. researchgate.net

Analysis of Non-Covalent Interactions, including Sulfur-Arene (S…π, S-H…π) Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, such as in biological systems. The sulfur atom in this compound can participate in a variety of these weak interactions. Of particular interest are sulfur-arene interactions, which can be broadly categorized as S…π (where the sulfur atom interacts with the face of an aromatic ring) and S-H…π (where the S-H bond points towards the π-system).

While there are no specific studies on this compound, research on the non-covalent interactions in the benzofuran-diethyl disulfide complex provides significant insights. illinois.edu In this complex, the sulfur atom's lone pair electrons point towards the π-electron cloud of the benzofuran ring, indicating a direct S…π interaction. illinois.edu The study also identified cooperative C-H…π and C-H…O interactions, with the total interaction energy being dominated by dispersion forces. illinois.edu

These findings suggest that this compound could form dimers or interact with other aromatic molecules through similar S…π and S-H…π interactions. Computational tools like Non-Covalent Interaction (NCI) plots can be used to visualize these weak interactions and quantify their strength. Understanding these interactions is vital for predicting the compound's behavior in condensed phases and its potential for molecular recognition.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time, including conformational changes and interactions with a solvent environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.

For a flexible molecule like this compound, MD simulations would be useful for exploring its conformational landscape. The rotation around the C3-C(methylene) and C(methylene)-S bonds allows for multiple conformers. An MD simulation would reveal the relative populations of these conformers at a given temperature and the energy barriers for interconversion between them.

Furthermore, MD simulations are essential for understanding the effects of solvents on molecular structure and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the conformational preferences and how solvent molecules are structured around the solute. This is particularly important for predicting the behavior of the compound in biological or solution-phase applications. For instance, a molecular docking study of benzofuran derivatives with bovine serum albumin was used to compare the binding modes and affinities, which could be further refined with MD simulations to account for protein and ligand flexibility. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental results. For this compound, key spectroscopic properties like infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

DFT calculations are widely used to compute vibrational frequencies. A study on 1-benzofuran-2-carboxylic acid demonstrated that the calculated vibrational frequencies and optimized geometric parameters were in good agreement with experimental values from FT-IR and single-crystal X-ray diffraction, respectively. researchgate.net A similar approach for this compound would involve calculating the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules. The accuracy of these predictions has been shown to be sufficient for determining the oxidation state of organosulfur compounds by comparing experimental and predicted NMR data. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table is a template demonstrating how computational and experimental data would be compared. The values are hypothetical.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | 2570 (scaled) | ~2565 | S-H stretch |

| ¹H NMR Chemical Shift (ppm) | 1.85 | (Experimental value) | -SH proton |

| ¹³C NMR Chemical Shift (ppm) | 25.4 | (Experimental value) | -CH2- carbon |

Based on a comprehensive search of available academic and scientific literature, there is currently insufficient specific information regarding the research applications of the chemical compound This compound to generate the requested article.

The search yielded extensive research on the broader classes of compounds to which this compound belongs, namely benzofuran derivatives and organosulfur compounds . This body of research aligns with the topics outlined in your request, such as their use as synthetic building blocks, in materials science, agrochemical discovery, ligand design, and as chemical probes.

However, the literature does not specifically mention or detail the applications of This compound in any of these areas. Therefore, generating a thorough, informative, and scientifically accurate article focusing solely on this specific compound as per the provided instructions is not possible at this time. An article on the general applications of benzofuran derivatives could be created, but this would not adhere to the strict constraint of focusing exclusively on this compound.

Conclusion and Future Research Directions

Synthesis and Reactivity Advancements for 1-Benzofuran-3-ylmethanethiol

Future synthetic endeavors concerning this compound are likely to focus on developing more efficient, selective, and sustainable methodologies. Drawing inspiration from the broader field of benzofuran (B130515) synthesis, several key areas for advancement can be identified. nih.govacs.orgmdpi.com

One promising direction is the application of modern catalytic systems. While classical methods for benzofuran synthesis exist, recent years have seen a surge in the use of transition-metal catalysts, such as palladium, copper, and ruthenium, to construct the benzofuran core with high efficiency and functional group tolerance. nih.govacs.org Future work could adapt these catalytic strategies for the direct and regioselective introduction of the methanethiol (B179389) group at the C3 position of the benzofuran ring. For instance, C-H functionalization techniques, which have been successfully applied to benzofurans, could offer a direct route to 3-substituted derivatives, potentially enabling the late-stage introduction of the sulfur-containing moiety. hw.ac.ukmdpi.com

Furthermore, the development of one-pot or tandem reaction sequences that combine the formation of the benzofuran scaffold with the introduction of the methanethiol group would be a significant step forward in terms of atom and step economy. dtu.dk Methodologies involving radical cyclization and thiolation cascades, which have been used to prepare 3-thioether-functionalized 2,3-dihydrobenzofurans, could be adapted for the synthesis of this compound. tandfonline.com

In terms of reactivity, the thiol group in this compound is a versatile handle for a variety of chemical transformations. Future research should explore its utility in reactions such as thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and mild reaction conditions. nih.gov This would allow for the facile conjugation of this compound to other molecules, including polymers, biomolecules, and surfaces, opening up avenues for new materials and biomedical applications. The oxidation of the thiol to various states (sulfenic acid, sulfinic acid, sulfonic acid, or disulfide) also presents opportunities to modulate the electronic and biological properties of the resulting benzofuran derivatives.

Interactive Data Table: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Transition-Metal Catalyzed C-H Thiolation | High regioselectivity, functional group tolerance. | Catalyst development, optimization of reaction conditions. |

| One-Pot Benzofuran Formation and Thiolation | Increased efficiency, reduced waste. | Compatibility of reaction conditions for multiple steps. |

| Radical Cyclization-Thiolation Cascades | Access to complex structures from simple precursors. | Control of radical reactivity and selectivity. |

| Post-Synthetic Modification of 3-Substituted Benzofurans | Versatility in introducing the thiol group. | Availability of suitable 3-substituted precursors. |

Unaddressed Challenges and Emerging Opportunities in Benzofuran-Thiol Chemistry

Despite the potential, several challenges remain in the chemistry of benzofuran-thiols like this compound. A primary hurdle is the limited availability of straightforward and scalable synthetic routes to this specific compound and its derivatives. Overcoming this challenge will be crucial for enabling more extensive research into its properties and applications.

Another significant challenge lies in understanding and controlling the reactivity of the thiol group in the context of the benzofuran scaffold. The interplay between the electron-rich benzofuran ring and the nucleophilic thiol group can lead to complex reaction pathways and potential side reactions. A thorough investigation of the fundamental reactivity of this compound is needed to establish reliable protocols for its derivatization.

These challenges, however, also present emerging opportunities. The development of novel synthetic methods for this compound could lead to the discovery of new chemical transformations and catalytic systems. Furthermore, the unique combination of a biologically active benzofuran core and a reactive thiol group makes this compound an attractive target for the development of chemical probes and therapeutic agents. nih.govmdpi.commdpi.com The thiol moiety can act as a handle for covalent modification of biological targets or as a sensor for reactive oxygen species, a property that has been explored with other thiol-containing fluorescent probes. nih.gov

The exploration of the coordination chemistry of this compound with various metal ions is another largely unexplored area. The soft sulfur donor atom is expected to form stable complexes with a range of metals, potentially leading to new catalysts, sensors, or materials with interesting photophysical properties.

Interdisciplinary Research Prospects and Methodological Innovations

The future of this compound research will likely be characterized by increasing interdisciplinary collaboration. The unique structural features of this compound position it at the interface of chemistry, biology, and materials science.

In medicinal chemistry, the benzofuran scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scienceopen.comnih.govresearchgate.netscispace.com The introduction of a methanethiol group could modulate these activities or introduce new therapeutic applications. For instance, the thiol could enhance binding to specific protein targets or participate in redox-related biological processes. nih.gov Future research should involve the synthesis of a library of this compound derivatives and their systematic evaluation in various biological assays.

In materials science, the thiol group provides a versatile anchor for the immobilization of the benzofuran unit onto surfaces, nanoparticles, and polymers. This could lead to the development of novel functional materials with tailored optical, electronic, or sensing properties. For example, benzofuran derivatives are known to exhibit interesting photophysical properties, and their incorporation into materials via the thiol linker could lead to new fluorescent sensors or organic light-emitting diodes (OLEDs).

Methodological innovations will also be crucial for advancing the field. The development of high-throughput screening methods for both the synthesis and biological evaluation of this compound derivatives would significantly accelerate the pace of discovery. semanticscholar.org Furthermore, advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, will be essential for the unambiguous characterization of new compounds and the elucidation of their reaction mechanisms. researchgate.net Computational modeling and theoretical studies can also play a vital role in predicting the reactivity, properties, and biological activities of these molecules, thereby guiding experimental efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzofuran-3-ylmethanethiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzofuran derivatives often involves condensation reactions between phenolic aldehydes and ketones under alkaline conditions. For example, describes the synthesis of 1-(benzofuran-2-yl)ethanone via refluxing salicylaldehyde with chloroacetone in dry acetone using anhydrous K₂CO₃ as a base. For this compound, a similar approach could be adapted by introducing a thiol group at the 3-position via nucleophilic substitution or thiol-ene "click" chemistry. Key parameters include solvent choice (e.g., methanol or DMF), reaction temperature (controlled reflux), and purification via recrystallization (e.g., petroleum ether or ethanol) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzofuran backbone and thiol proton environment. For example, the aromatic protons in benzofuran derivatives typically appear between δ 6.8–7.8 ppm, while the thiol (-SH) proton may show a broad peak around δ 1.5–2.5 ppm (solvent-dependent).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Tools like SHELXL ( ) and ORTEP-III ( ) enable precise structural determination. For example, SHELXL refines crystallographic data to resolve bond angles and distances, while ORTEP generates 3D thermal ellipsoid models to visualize molecular packing .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and predict electronic properties such as HOMO-LUMO gaps and electrostatic potential maps. Software like Gaussian or ORCA can model thiol group interactions with the benzofuran ring. For experimental validation, compare computational IR/Raman spectra with experimental data to identify discrepancies in vibrational modes .

Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For instance, achieved 70–80% yields for benzofuran derivatives by optimizing reflux time (12 hours) and stoichiometry.

- Byproduct Analysis : Employ HPLC-MS or GC-MS to identify impurities. If unexpected peaks arise, revise purification protocols (e.g., column chromatography with hexane/ethyl acetate gradients).

- Contradiction Resolution : Apply iterative hypothesis testing ( ) to reconcile conflicting data. For example, low yields may stem from thiol oxidation; test inert atmospheres (N₂/Ar) or reducing agents (e.g., TCEP) to mitigate disulfide formation .

Q. How does this compound interact with nanomaterials, and what applications arise from these composites?

- Methodological Answer : The thiol group enables covalent bonding to metal surfaces (e.g., Au or Ag nanoparticles) via self-assembled monolayers (SAMs). demonstrates that benzofuran derivatives composite with single-walled carbon nanotubes (SWCNTs) for optoelectronic applications. To replicate:

Functionalize SWCNTs with this compound via sonication in DMF.

Characterize using Raman spectroscopy (shift in G-band) and TEM to confirm dispersion.

Test charge-transfer efficiency via cyclic voltammetry or photoluminescence quenching .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures (e.g., Suzuki-Miyaura coupling) under identical conditions. If results diverge, verify reagent purity (e.g., Pd catalyst activity) using standards like ’s certified reference materials.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to detect intermediates. For example, used TLC (silica gel, acetone:benzene) to track reaction completion.

- Peer-Validation : Cross-reference with crystallographic data ( ) to confirm bond formation in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.